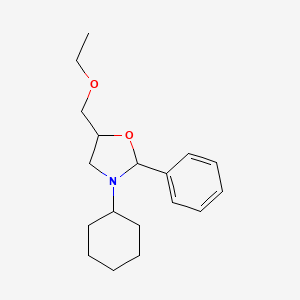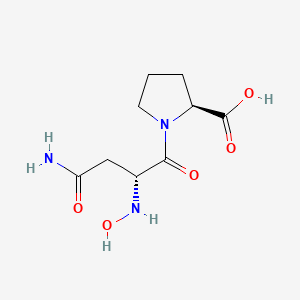![molecular formula C18H20N2OS B14393650 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL CAS No. 89907-40-4](/img/structure/B14393650.png)
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL is a compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of a piperidine moiety into the phenothiazine structure enhances its biological activity and broadens its application spectrum.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of primary amines with diols.
Attachment to Phenothiazine: The piperidine moiety is then attached to the phenothiazine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts such as rhodium complexes can facilitate the hydrogenation and cyclization processes, making the synthesis more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives .
Wissenschaftliche Forschungsanwendungen
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a therapeutic agent in treating various diseases.
Medicine: It has shown promise in the development of antipsychotic and antiemetic drugs.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The piperidine moiety enhances its binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL is unique due to its enhanced biological activity and broader application spectrum compared to other phenothiazine derivatives. The incorporation of the piperidine moiety significantly improves its pharmacological profile, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
89907-40-4 |
|---|---|
Molekularformel |
C18H20N2OS |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
10-(piperidin-3-ylmethyl)phenothiazin-1-ol |
InChI |
InChI=1S/C18H20N2OS/c21-15-7-3-9-17-18(15)20(12-13-5-4-10-19-11-13)14-6-1-2-8-16(14)22-17/h1-3,6-9,13,19,21H,4-5,10-12H2 |
InChI-Schlüssel |
CUHYRYQKHKZJMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


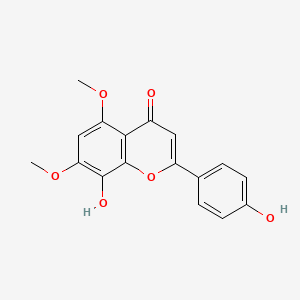
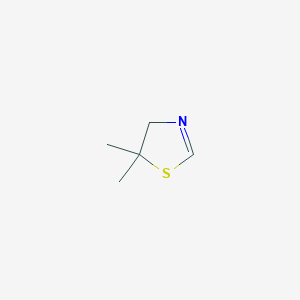
![(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B14393584.png)

![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)
![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)
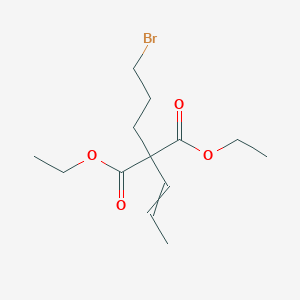
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
